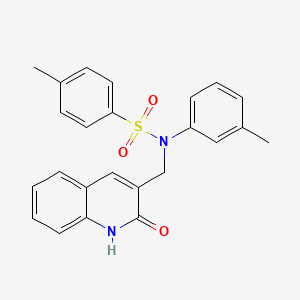
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)-4-methylbenzamide, commonly known as HQMMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. HQMMA is a derivative of 8-hydroxyquinoline, a compound that has been used in a wide range of applications, including as an antiseptic, a fungicide, and a chelating agent.
Mecanismo De Acción
The mechanism of action of HQMMA is not well understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. HQMMA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
HQMMA has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. HQMMA has also been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of HQMMA is that it is a relatively simple compound to synthesize, and can be produced in large quantities. However, one limitation of HQMMA is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of potential future directions for research on HQMMA. One area of research could focus on understanding the mechanism of action of the compound, which would allow for the design of more targeted experiments to study its effects. Another area of research could focus on the development of new derivatives of HQMMA, which could have improved efficacy and fewer side effects. Finally, HQMMA could be studied for its potential applications in other areas of research, such as neurodegenerative diseases or cardiovascular disease.
Métodos De Síntesis
HQMMA can be synthesized through a multistep process, which involves the reaction of 8-hydroxyquinoline with 4-methoxybenzaldehyde, followed by the addition of methyl iodide and the reduction of the resulting intermediate. The final step involves the reaction of the intermediate with 4-methylbenzoyl chloride to yield HQMMA.
Aplicaciones Científicas De Investigación
HQMMA has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antimicrobial properties, and has been studied as a potential treatment for bacterial infections. HQMMA has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-7-9-18(10-8-17)25(29)27(21-11-13-22(30-2)14-12-21)16-20-15-19-5-3-4-6-23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APISFVNBOWCBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7706016.png)





![2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide](/img/structure/B7706056.png)


![ethyl 2-[4-(benzylsulfamoyl)phenoxy]acetate](/img/structure/B7706077.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7706085.png)

